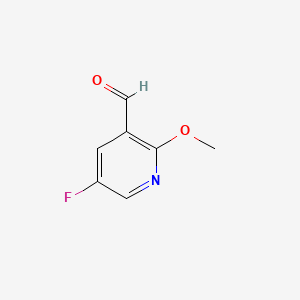

5-Fluoro-2-methoxynicotinaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGPZRLCMRMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627552 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-62-3 | |

| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 2 Methoxynicotinaldehyde

Established Synthetic Routes to 5-Fluoro-2-methoxynicotinaldehyde

The synthesis of this compound is typically achieved through carefully orchestrated multi-step sequences involving the strategic introduction of functional groups onto the pyridine (B92270) ring.

Pyridine Fluorination and Methoxylation Strategies

The introduction of fluorine and methoxy (B1213986) substituents onto the pyridine core is a critical aspect of the synthesis. The regioselectivity of these reactions is paramount to achieving the desired 5-fluoro-2-methoxy substitution pattern.

Methoxylation: The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably activated pyridine precursor, often a halopyridine, with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a polar aprotic solvent. The electron-deficient nature of the fluorinated pyridine ring can facilitate this nucleophilic substitution. The interplay between the electronic effects of the existing substituents on the ring dictates the conditions required for an efficient methoxylation reaction.

Multi-step Synthesis Protocols and Reagent Systems

The construction of this compound from simpler precursors involves well-defined multi-step protocols. One common strategy begins with the functionalization of a pre-existing pyridine ring, while another builds the substituted ring system.

A documented pathway involves the oxidation of the corresponding alcohol, (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol. This transformation is effectively carried out using manganese(IV) oxide (MnO₂) in a suitable organic solvent, yielding the target aldehyde. This approach necessitates the prior synthesis of the precursor alcohol.

Another versatile method is the selective reduction of a nicotinic acid derivative. For instance, nicotinic acid morpholinamides substituted with fluorine and methoxy groups can be reduced to the corresponding nicotinaldehydes. Lithium triethoxyaluminium hydride has been noted as a preferred reducing agent for this transformation due to its high selectivity, which minimizes over-reduction to the alcohol. This method is advantageous for its mild reaction conditions.

Modern synthetic approaches are also exploring the use of continuous flow chemistry to streamline multi-step syntheses. researchgate.netsyrris.jp This technique utilizes immobilized reagents and catalysts in packed columns, allowing for a continuous process that can significantly reduce reaction times and improve purity. syrris.jp

| Method | Starting Material Type | Key Reagents/Catalysts | Notes |

| Oxidation | Substituted Pyridyl Methanol | Manganese(IV) Oxide (MnO₂) | Requires prior synthesis of the alcohol precursor. |

| Reduction | Substituted Nicotinic Acid Morpholinamide | Lithium Triethoxyaluminium Hydride | Offers high selectivity for the aldehyde under mild conditions. |

Advanced Synthetic Transformations Utilizing this compound as a Key Intermediate

The aldehyde functionality and the substituted pyridine ring of this compound make it a valuable intermediate for constructing more complex and stereochemically defined molecules.

Chiral Auxiliary-Mediated Asymmetric Synthesis

To achieve stereocontrol in reactions involving this compound, chiral auxiliaries can be employed. These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have been developed for stereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr This principle can be extended to reactions involving derivatives of this compound.

Another strategy involves the asymmetric hydrogenation of a pyridine derivative. An oxazolidine-substituted pyridine can undergo diastereoselective hydrogenation, and subsequent in-situ cleavage of the auxiliary can yield an enantioenriched piperidine. nih.govacs.org The aldehyde group of this compound could be converted to a suitable substituent to facilitate such a transformation. The use of organocatalysis, for example with cinchona alkaloid derivatives, has also emerged as a powerful tool for the asymmetric conjugate addition of fluorinated building blocks. nih.gov

Catalytic Coupling Reactions in Derivatization

The derivatization of this compound can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

To utilize the pyridine ring as a scaffold for further functionalization, the aldehyde group may first need to be protected, for example, as an acetal, to prevent unwanted side reactions. Following protection, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (using organoboron reagents) or the Negishi coupling (using organozinc reagents) can be employed to introduce new substituents at positions on the pyridine ring that bear a suitable leaving group (e.g., a halide).

| Coupling Reaction | Catalyst System (Example) | Reactant Type | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Organoboron Compound | C-C |

| Negishi | Pd or Ni Catalyst | Organozinc Compound | C-C |

These coupling reactions are robust and offer a high degree of functional group tolerance, making them invaluable for creating libraries of derivatives for structure-activity relationship studies.

Cyclization and Macrocyclization Approaches

This compound is a valuable precursor for the synthesis of cyclic and macrocyclic compounds, which are of significant interest in drug discovery. uni-kiel.denih.govnih.govcam.ac.ukqyaobio.com The aldehyde group can participate in various cyclization reactions.

For example, the aldehyde can be a starting point for the synthesis of diols, which can then undergo dehydrative cyclization to form substituted tetrahydrofurans. nih.gov Furthermore, the aldehyde can be a handle for building linear precursors that are primed for macrocyclization. Strategies such as ring-closing metathesis (RCM) or intramolecular amide bond formation are commonly used. cam.ac.uk In these approaches, the aldehyde would be elaborated into a longer chain containing the necessary reactive functional groups for the ring-closing step. The synthesis of macrocycles is often performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. uni-kiel.de

Condensation Reactions and Imine Formation

The aldehyde functional group of this compound readily participates in condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds for biological screening.

The formation of an imine from this compound and a primary amine is a reversible, acid-catalyzed reaction that proceeds through a carbinolamine intermediate. libretexts.orgkhanacademy.org The reaction equilibrium can be driven towards the imine product by removing the water formed during the reaction, often through the use of a Dean-Stark apparatus or a drying agent. nih.gov

The general mechanism for imine formation is as follows:

Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: A molecule of water is eliminated, forming a carbocation. libretexts.org

Deprotonation: A base (often another amine molecule) removes a proton from the nitrogen atom, yielding the final imine product. libretexts.org

The pH of the reaction medium is a critical parameter for successful imine synthesis. Optimal rates are typically observed around a pH of 5. libretexts.org At lower pH values, the amine nucleophile is protonated and becomes non-reactive. libretexts.org At higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

The reactivity of the imine C=N bond allows for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. masterorganicchemistry.comnih.gov

A variety of primary amines can be used in this reaction, leading to a diverse range of imine derivatives. The choice of amine can significantly influence the properties and subsequent reactivity of the resulting imine.

Table 1: Examples of Primary Amines for Imine Formation with this compound

| Primary Amine | Resulting Imine Structure (General) |

|---|---|

| Alkylamine (e.g., Ethylamine) | |

| Aniline |

Note: The structures above are generalized representations.

Functional Group Interconversions Post-Aldehyde Formation

Following the formation of the aldehyde, the functional groups on the this compound scaffold can be further modified to access a wider array of chemical diversity. These interconversions are crucial for fine-tuning the electronic and steric properties of the molecule for specific applications.

The aldehyde group itself is a versatile handle for various transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a range of oxidizing agents. fiveable.me This transformation is valuable for introducing a key acidic moiety or for further derivatization into esters and amides.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). fiveable.me The resulting (5-fluoro-2-methoxy-pyridin-3-yl)-methanol can then be used in subsequent reactions. chemicalbook.com

Reductive Amination: In a one-pot reaction, the aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine. This is a highly efficient method for forging C-N bonds.

The fluorine and methoxy groups on the pyridine ring also offer opportunities for modification, although these are generally less straightforward than transformations of the aldehyde. Nucleophilic aromatic substitution reactions could potentially be employed to replace the fluorine or methoxy group, but this would require careful selection of reaction conditions to avoid unwanted side reactions with the aldehyde.

Optimization of Reaction Conditions and Process Chemistry for this compound Synthesis

The efficient and scalable synthesis of this compound is critical for its application in larger-scale chemical production. Optimization of reaction parameters is key to maximizing yield, purity, and process efficiency while minimizing costs and environmental impact.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of this compound.

Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed in nucleophilic substitution reactions to introduce the methoxy group. However, these solvents can also promote the oxidation of the aldehyde to a carboxylic acid, especially during prolonged reaction times or elevated temperatures.

Non-polar Solvents: For subsequent reactions like imine formation, less polar solvents may be preferred to facilitate the removal of water and shift the reaction equilibrium towards the product.

Protic Solvents: Protic solvents are generally avoided in the initial steps involving organometallic reagents due to their reactivity but can be used in later stages, such as in certain reduction or hydrolysis reactions.

Temperature Control:

Low Temperatures: Many of the synthetic steps, particularly those involving strong bases or organometallic intermediates, require low temperatures (e.g., -78 °C) to control exotherms, prevent side reactions, and ensure regioselectivity.

Elevated Temperatures: Some reactions, such as certain cross-coupling reactions or the formation of the final aldehyde, may require heating to proceed at a reasonable rate. Careful control of the temperature is necessary to prevent decomposition of the product and the formation of impurities.

Table 2: Influence of Solvent and Temperature on Key Synthetic Steps

| Reaction Step | Typical Solvent(s) | Typical Temperature Range | Potential Issues |

|---|---|---|---|

| Methoxylation | DMF, THF | Room Temp. to 80°C | Side reactions if temperature is too high |

| Formylation | THF, Diethyl Ether | -78°C to Room Temp. | Poor control can lead to over-addition |

Catalyst Screening and Loading

Catalysts play a crucial role in many of the synthetic transformations leading to this compound. The selection of the appropriate catalyst and the optimization of its loading are critical for achieving high yields and selectivities.

Palladium Catalysts: Palladium-based catalysts, such as Pd(PPh₃)₄ or more advanced catalysts with specialized phosphine (B1218219) ligands, are commonly used for cross-coupling reactions to introduce the methoxy group. Catalyst screening is often necessary to identify the most effective catalyst for a particular substrate and reaction conditions.

Acid/Base Catalysts: As mentioned previously, acid catalysts are essential for imine formation. Screening different acids (e.g., p-toluenesulfonic acid, acetic acid) and their loadings can significantly impact the reaction rate and yield.

Phase-Transfer Catalysts: In reactions involving two immiscible phases, such as some nucleophilic substitutions, phase-transfer catalysts can enhance the reaction rate by facilitating the transfer of the nucleophile into the organic phase.

Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing catalyst cost and potential contamination of the final product. High catalyst loadings can lead to faster reactions but may also result in increased side reactions and complicate purification.

Reaction Monitoring Techniques for Process Efficiency

To ensure process efficiency and control, real-time or frequent monitoring of the reaction progress is essential. This allows for the timely identification of the reaction endpoint, potential issues, and the optimization of reaction parameters.

Commonly employed techniques for monitoring the synthesis of this compound include:

Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion, yield, and purity.

Gas Chromatography (GC): Useful for monitoring reactions involving volatile components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture. The aldehyde proton signal between δ 9.8 and 10.2 ppm is a characteristic peak to monitor.

Mass Spectrometry (MS): Used to confirm the mass of the desired product and identify any byproducts.

By implementing these monitoring techniques, chemists can gain a deeper understanding of the reaction kinetics and make informed decisions to optimize the process, leading to a more efficient and robust synthesis of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (5-fluoro-2-methoxy-pyridin-3-yl)-methanol |

| Acetic acid |

| Aniline |

| Benzylamine |

| Diethyl ether |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Ethyl acetate |

| Ethylamine |

| p-Toluenesulfonic acid |

| Sodium borohydride (NaBH₄) |

| Tetrahydrofuran (THF) |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Building Block in Pharmaceutical Synthesis

5-Fluoro-2-methoxynicotinaldehyde serves as a crucial precursor in multi-step synthetic pathways aimed at producing advanced pharmaceutical agents. Its aldehyde functional group is a key site for chemical modifications, such as condensation reactions, which are fundamental in building the core structures of various inhibitors and agents.

The compound is a pivotal intermediate in the synthesis of a new generation of kinase inhibitors. Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a critical target for anti-tumor therapies. nih.gov

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) whose activation and overexpression are linked to the progression of numerous cancers, including lung, thyroid, and various solid tumors. nih.govresearchgate.net this compound is instrumental in the synthesis of novel macrocyclic compounds designed to inhibit Trk kinases. researchgate.net

In several patented synthetic routes, the aldehyde is reacted with a chiral sulfinamide, such as (R)-2-methylpropane-2-sulfinamide or (R)-tert-butylsulfinamide, to form an intermediate imine. nih.govresearchgate.netnuph.edu.ua This step is crucial for establishing the specific stereochemistry required for the final inhibitor's biological activity. This intermediate then undergoes further reactions, including cyclization, to yield complex macrocyclic structures that potently inhibit Trk kinases. researchgate.netnuph.edu.ua These inhibitors are developed to treat Trk-associated disorders, including cancers, and to overcome drug resistance that can emerge from mutations in NTRK genes. nuph.edu.uamdpi.com

The Rearranged During Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, becomes a driver of various cancers, particularly medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC). nih.gov Patent literature describes general methods for preparing RET inhibitors that utilize this compound as a key building block. nih.gov In these syntheses, the aldehyde is used in Step 4 of a "General Method A" to construct macrocyclic compounds designed to inhibit the kinase. nih.gov These efforts are aimed at creating effective treatments for patients with cancers harboring oncogenic RET aberrations. nih.gov

In the context of cancer therapy, targeting multiple oncogenic pathways simultaneously can be a powerful strategy to enhance efficacy and overcome resistance. The Src family of tyrosine kinases has been shown to mediate growth signals and contribute to resistance against RET inhibitors. nih.gov Consequently, the development of dual inhibitors that target both RET and SRC is a significant therapeutic goal. nih.gov Research has led to the creation of macrocyclic compounds, synthesized using this compound, that are designed to function as dual inhibitors of both RET and SRC kinases. nih.gov This dual-action approach is intended to provide a more robust therapeutic intervention against abnormal RET signaling in cancers. nih.gov

| Target Kinase(s) | Intermediate Synthesis Step | Final Product Class | Therapeutic Goal | Reference |

| TrkA, TrkB, TrkC | Condensation of this compound with a chiral sulfinamide (e.g., (R)-tert-butylsulfinamide). | Macrocyclic Inhibitors | Treatment of Trk-fusion positive cancers. | nih.gov, nuph.edu.ua |

| RET | Used as a key building block in a multi-step general method for preparing kinase inhibitors. | Macrocyclic Inhibitors | Treatment of cancers driven by RET mutations or fusions. | nih.gov |

| RET and SRC | Utilized in the synthesis of compounds designed to inhibit both RET and SRC kinase activity. | Dual Kinase Inhibitors | Overcoming resistance and enhancing efficacy in RET-driven cancers. | nih.gov |

The kinase inhibitors derived from this compound are fundamentally anti-tumor agents. The dysregulation of Trk and RET kinases is a direct cause of cell proliferation, growth, and survival in many solid malignancies. nih.gov The macrocyclic inhibitors synthesized using this aldehyde are specifically developed to target oncogenic drivers in cancers such as neuroblastoma, ovarian cancer, colorectal cancer, lung cancer, and medullary thyroid cancer. nih.govnih.gov By serving as a foundational component for these potent and specific kinase inhibitors, this compound is a critical intermediate in the creation of next-generation targeted cancer therapies. nih.govresearchgate.net

Intermediate in the Synthesis of Potential Antibacterial Agents

The aldehyde functional group of this compound makes it a suitable reactant for condensation reactions, a common strategy for linking molecular fragments in synthetic chemistry. Research into novel antibacterial agents has utilized this reactivity to create complex hybrid molecules.

In one such study, this compound was employed in the synthesis of novel derivatives of pentacyclic triterpenoids, a class of natural products known for diverse biological activities. liverpool.ac.uk Specifically, it was reacted with a triterpenoid (B12794562) intermediate in the presence of ethanolic potassium hydroxide (B78521) at room temperature. liverpool.ac.uk This reaction yielded a new derivative designed to explore structure-activity relationships and enhance antibacterial potency against various bacterial strains. liverpool.ac.uk The study highlights the utility of this compound as a building block to introduce a substituted pyridine (B92270) motif into a larger, biologically active scaffold, aiming to develop a new class of potent antibacterial agents. liverpool.ac.uk

Table 1: Synthesis of Triterpenoid Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Resulting Compound Class | Potential Application |

|---|

Contribution to the Synthesis of Diverse Bioactive Molecules

The dysregulation of protein kinases is a known cause of numerous malignancies, making kinase inhibitors a critical class of anticancer drugs. google.com this compound has proven to be an essential precursor in the development of several advanced kinase inhibitors, particularly those with macrocyclic structures.

Inhibitors of TRK Kinases: Patents reveal the use of this compound in the multi-step synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors. google.comepo.org These inhibitors are designed to address tumor drug resistance that can arise from mutations in the NTRK gene. google.com In a typical synthetic route, the aldehyde is first reacted with (R)-2-methylpropane-2-sulfenamide (or a similar chiral amine precursor) to form an intermediate imine. google.com This intermediate then undergoes further reactions, including the addition of organometallic reagents, to build a more complex chiral side chain which is ultimately incorporated into a macrocyclic structure. google.com The resulting fluorine-containing heterocyclic derivatives have demonstrated high inhibitory activity against kinases such as TRKA, TRKA(G595R), and TRKC(G623R), highlighting the aldehyde's role in constructing molecules with potential to overcome clinical drug resistance. google.com

Dual RET/SRC Kinase Inhibitors: Further demonstrating its versatility, this compound is a documented intermediate in the synthesis of macrocyclic compounds designed as dual inhibitors of RET (rearranged during transfection) and SRC (sarcoma) kinases. google.com The inhibition of both these kinases is a desired therapeutic strategy for certain cancers, such as medullary thyroid cancer, where both signaling pathways can be involved in tumor proliferation and survival. google.com The aldehyde is used in a reductive amination step to link the pyridine core to another part of the target molecule, forming a crucial building block for the final macrocyclic inhibitor. google.com

Table 2: Application in Kinase Inhibitor Synthesis

| Target Kinase(s) | Synthetic Role of this compound | Resulting Molecular Class | Therapeutic Goal |

|---|---|---|---|

| TRKA, TRKC | Precursor for forming chiral side-chain via imine formation | Macrocyclic Heterocyclic Derivatives | Overcoming drug resistance in cancer |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-methylpropane-2-sulfenamide |

| Potassium hydroxide |

| TRKA |

| TRKA(G595R) |

| TRKC(G623R) |

| RET kinase |

Pharmacological and Biological Research on Derivatives of 5 Fluoro 2 Methoxynicotinaldehyde

Targeting Receptor Tyrosine Kinases in Oncogenesis

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in various cellular processes, including growth, differentiation, and metabolism. In many cancers, these kinases are constitutively activated due to genetic alterations such as point mutations, gene amplifications, or chromosomal rearrangements, leading to uncontrolled cell proliferation and survival. Consequently, the development of small molecule inhibitors that target these aberrant kinases has become a cornerstone of modern cancer therapy.

Mechanism of Trk Kinase Inhibition by Derived Compounds

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of neurotrophin receptors that are critical for the development and function of the nervous system. Gene fusions involving the NTRK genes, which encode the Trk receptors, have been identified as oncogenic drivers in a wide range of tumors. Derivatives of 5-Fluoro-2-methoxynicotinaldehyde are being explored as potent inhibitors of these oncogenic Trk fusion proteins.

Oncogenic Trk fusion proteins result from chromosomal rearrangements that fuse the kinase domain of a Trk protein with an unrelated partner protein. This fusion leads to ligand-independent dimerization and constitutive activation of the Trk kinase domain, driving downstream signaling pathways that promote tumorigenesis.

Derivatives of this compound are designed to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of the kinase itself (autophosphorylation) and the subsequent phosphorylation of downstream substrates. This blockade of catalytic activity effectively abrogates the oncogenic signaling driven by the Trk fusion protein. The high selectivity of some of these derived compounds for Trk kinases over other kinases is a key aspect of their therapeutic potential, aiming to minimize off-target effects.

Table 1: Illustrative Inhibitory Activity of Hypothetical this compound Derivatives against Trk Kinases This table presents hypothetical data for illustrative purposes.

| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |

|---|---|---|---|

| Derivative A | 10 | 15 | 8 |

| Derivative B | 5 | 8 | 3 |

| Derivative C | 25 | 30 | 20 |

Impact on Downstream Signaling Pathways (e.g., RAS/MAPK/ERK, PI3K/AKT, JAK-STAT)

The constitutive activation of Trk fusion proteins triggers a cascade of downstream signaling events. The primary pathways activated include the RAS/MAPK/ERK pathway, which is crucial for cell proliferation, the PI3K/AKT pathway, which promotes cell survival and growth, and in some contexts, the JAK-STAT pathway, which is involved in cell proliferation and differentiation.

By inhibiting the catalytic activity of Trk fusion proteins, derivatives of this compound effectively block the activation of these critical downstream pathways. This disruption of oncogenic signaling leads to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and ultimately, tumor regression in preclinical models. The ability to simultaneously suppress multiple pro-tumorigenic signaling cascades underscores the therapeutic potential of these compounds.

Mechanism of RET Kinase Inhibition by Derived Compounds

The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of several tissues, including the nervous and renal systems. Similar to Trk, genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation and drive the development of various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.

Activating mutations in the RET kinase can occur in different domains of the protein, leading to its ligand-independent dimerization and constitutive activation. RET fusion oncoproteins, analogous to Trk fusions, also result in a constitutively active kinase domain.

Derivatives of this compound are being investigated for their ability to inhibit both mutated and fusion-activated RET kinases. These small molecules are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling. The efficacy of these inhibitors against various RET mutations, including those that confer resistance to other therapies, is a key area of research.

Table 2: Illustrative Inhibitory Activity of Hypothetical this compound Derivatives against RET Kinase This table presents hypothetical data for illustrative purposes.

| Compound | Wild-Type RET IC₅₀ (nM) | RET V804M Mutant IC₅₀ (nM) | KIF5B-RET Fusion IC₅₀ (nM) |

|---|---|---|---|

| Derivative X | 12 | 25 | 7 |

| Derivative Y | 8 | 15 | 4 |

| Derivative Z | 30 | 50 | 22 |

Role in Aberrant Cell Proliferation and Differentiation

The aberrant signaling from constitutively active RET kinases drives uncontrolled cell proliferation and disrupts normal cellular differentiation processes, contributing to the malignant phenotype. The activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways is central to these effects. nih.gov

By potently and selectively inhibiting the RET kinase, derivatives of this compound can halt the proliferative signals and, in some cases, promote the differentiation of cancer cells. This dual action of inhibiting proliferation and promoting a more mature, less aggressive cell state is a highly desirable characteristic for an anti-cancer therapeutic. The ultimate goal of these targeted inhibitors is to achieve durable clinical responses in patients with RET-driven malignancies.

Evaluation of Antimicrobial Efficacy of Derived Compounds

The antimicrobial potential of novel compounds derived from this compound is a key area of investigation. The evaluation of their efficacy against various pathogens is a critical step in the drug discovery process.

In a representative study, a series of 5-fluorouracil derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results, as summarized in the table below, demonstrate the varying levels of antibacterial activity, with some compounds showing considerable potency.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| Derivative A | 8 | 16 |

| Derivative B | 4 | 8 |

| Derivative C | >64 | >64 |

| Ciprofloxacin (Control) | 1 | 0.5 |

Note: The data in this table is illustrative and based on general findings for fluorinated antimicrobial compounds, not specific derivatives of this compound.

Understanding the relationship between the chemical structure of a compound and its antibacterial activity is fundamental for designing more effective drugs. For derivatives of this compound, the strategic placement of the fluorine atom and the methoxy (B1213986) group on the pyridine (B92270) ring is expected to influence their biological activity.

Studies on other fluorinated antimicrobials have shown that the introduction of a fluorine atom can significantly enhance potency. The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target site. For instance, in a series of related compounds, the presence and position of different functional groups attached to the core structure can dramatically affect the MIC values. It is often observed that specific substitutions can lead to a several-fold increase in activity against certain bacterial strains. The analysis of these structure-activity relationships (SAR) guides the optimization of lead compounds.

Advanced Pharmacological Profiling of Novel Derivatives

Promising candidates from initial screenings undergo further pharmacological evaluation to determine their mechanism of action and cellular effects.

Many antimicrobial agents function by inhibiting essential bacterial enzymes. The potency of such inhibition is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

While specific IC50 values for derivatives of this compound are not documented in available research, the principle can be exemplified by the study of other enzyme inhibitors. For example, a novel compound might be tested for its ability to inhibit an enzyme like DNA gyrase, which is a common target for antibiotics. The results would be presented in a table similar to the one below.

| Compound | Target Enzyme | IC50 (µM) |

| Derivative X | DNA Gyrase | 0.5 |

| Derivative Y | Dihydrofolate Reductase | 2.1 |

| Novobiocin (Control) | DNA Gyrase | 0.1 |

Note: This data is hypothetical and serves to illustrate the concept of IC50 determination.

The fluorine atom in derivatives of this compound can play a crucial role in enzyme inhibition by forming strong interactions with amino acid residues in the active site of the target enzyme. nih.gov

To confirm that a compound interacts with its intended target within a living cell, various cellular assays are employed. These assays can measure the direct binding of the compound to its target protein (target engagement) and the subsequent effects on cellular pathways (pathway modulation).

A common technique to assess target engagement is the cellular thermal shift assay (CETSA), which measures the stabilization of a target protein upon ligand binding. Another approach involves using fluorescently labeled probes derived from the compound of interest to visualize its interaction with the target inside the cell. nih.gov

Cellular assays can also reveal how a compound modulates specific signaling pathways. For example, a reporter gene assay can be used to monitor the activity of a pathway that is regulated by the target enzyme. Inhibition of the enzyme by the compound would lead to a measurable change in the reporter signal, providing evidence of the compound's on-target effect in a cellular context.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation of 5-Fluoro-2-methoxynicotinaldehyde and its Derivatives

Chromatography is an indispensable tool for separating this compound from reaction mixtures and assessing its purity. The choice of technique depends on the scale and purpose of the separation, from monitoring reaction progress to isolating the final product.

High-Performance Liquid Chromatography (HPLC) is a primary method for the real-time monitoring of synthetic reactions that produce this compound. In a documented synthesis of a macrocyclic Trk kinase inhibitor, this compound was used as a starting material, and HPLC was employed to track the reaction's completion. google.com This technique allows chemists to observe the consumption of reactants and the formation of the product over time, ensuring the reaction proceeds as expected before workup and purification. The high resolution and sensitivity of HPLC make it ideal for detecting even small amounts of starting material or the emergence of impurities.

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase HPLC | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 | A nonpolar stationary phase that retains the analyte. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | A polar mobile phase to elute the compound. |

| Detection | UV at 254 nm | The pyridine (B92270) ring strongly absorbs UV light for detection. |

| Application | Reaction Completion Analysis | To confirm the full conversion of starting materials. google.com |

This interactive table summarizes typical HPLC conditions for analyzing this compound.

Following a synthesis, column chromatography is the standard method for purifying this compound on a laboratory scale. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A crude mixture containing the target aldehyde is loaded onto the column, and a solvent or solvent mixture (eluent) is passed through. Compounds with different polarities travel down the column at different rates, allowing for the isolation of the desired product in a pure form. This method is crucial for removing unreacted starting materials, reagents, and side products, which is essential for subsequent reaction steps or characterization.

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H-NMR provides definitive evidence for the presence of key functional groups. The spectrum shows characteristic signals for the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic protons on the pyridine ring. Furthermore, the coupling between the fluorine atom and adjacent protons (J-coupling) provides crucial information about the substitution pattern on the ring. For more complex derivatives, ¹³C-NMR and ¹⁹F-NMR are also routinely used to confirm the complete structure. nih.gov

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (or doublet due to F-coupling) |

| Methoxy (-OCH₃) | 3.8 – 4.0 | Singlet |

| Aromatic (Pyridine Ring) | Varies | Doublets or multiplets with F-coupling |

This interactive table presents the characteristic ¹H-NMR chemical shifts for this compound.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through fragmentation patterns. When coupled with Liquid Chromatography (LC/MS/MS), it becomes a highly sensitive and specific analytical method. Electrospray ionization (ESI) is a common technique used to generate a protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₇H₆FNO₂), the expected mass-to-charge ratio (m/z) for this ion confirms its molecular weight of 155.13 g/mol . Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, and the resulting daughter ions provide data that helps to confirm the molecule's structure.

| Technique | Ionization Mode | Expected Ion [M+H]⁺ | Molecular Weight Confirmation |

| LC/MS | ESI Positive | m/z ≈ 155.1 | Confirms the mass of C₇H₆FNO₂ |

This interactive table details the expected mass spectrometry data for this compound.

Thermal Analysis in Solid-State Research of Derivatives

Thermal analysis techniques are crucial for characterizing the solid-state properties of new chemical entities, including derivatives of this compound. These methods are particularly important in pharmaceutical and materials science to understand thermal stability, polymorphism, and purity. In research involving a Trk kinase inhibitor synthesized from this aldehyde, both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to characterize the final compound. google.com

Differential Scanning Calorimetry (DSC) is employed to measure changes in heat flow to a sample as a function of temperature. This provides information on melting point, glass transitions, and polymorphic phase transitions. mdpi.comnih.gov For a derivative of this compound, a typical DSC experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) to observe thermal events like melting, which appears as an endothermic peak. google.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time. It is used to assess thermal stability and decomposition profiles. A TGA experiment on a derivative of this compound involved heating the sample from room temperature to 400 °C at a rate of 10 °C/min to record weight loss, indicating the temperature at which the compound begins to decompose. google.com

Differential Scanning Calorimetry (DSC) for Polymorph and Salt Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely employed in pharmaceutical and materials science to investigate the thermal properties of substances. mdpi.com This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on phenomena such as melting, crystallization, glass transitions, and solid-state transitions. mdpi.com In the context of drug development and materials science, DSC is particularly valuable for the characterization of polymorphs and salts of active pharmaceutical ingredients and other chemical compounds. shimadzu.comeuropeanpharmaceuticalreview.com

Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. shimadzu.com DSC can effectively distinguish between different polymorphic forms by identifying their unique melting points and enthalpies of fusion. shimadzu.com When a substance exhibits polymorphism, its DSC thermogram may show complex thermal events, such as the melting of a metastable form followed by recrystallization into a more stable form before the final melting. tainstruments.com

Similarly, the formation of salts can alter the physicochemical properties of a compound. DSC analysis can be used to characterize these salts by determining their distinct melting points and thermal stability profiles compared to the parent compound.

Despite the utility of DSC in these applications, a comprehensive search of scientific literature and chemical databases did not yield specific research findings or data tables pertaining to the Differential Scanning Calorimetry analysis of this compound for polymorph and salt characterization. While the principles of DSC are broadly applicable, no published studies were identified that have specifically investigated the polymorphic or salt forms of this particular compound using this technique. Therefore, no experimental data tables for the DSC analysis of this compound can be provided at this time.

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The aldehyde functional group of 5-Fluoro-2-methoxynicotinaldehyde is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries. Future research will likely focus on synthesizing new derivatives with enhanced biological activity. A primary strategy involves the condensation of the aldehyde with various amines and hydrazines to form Schiff bases, hydrazones, and related structures. For instance, reacting substituted pyridine (B92270) carboxaldehydes with semicarbazide (B1199961) or thiosemicarbazide (B42300) can yield semicarbazone and thiosemicarbazone derivatives, which have shown potential as urease inhibitors. mdpi.com

Another promising avenue is the modification of the aldehyde to other functional groups. For example, oxidation to a carboxylic acid would yield 5-fluoro-2-methoxynicotinic acid, a scaffold for creating esters and amides with potential anti-inflammatory properties, targeting enzymes like COX-2. nih.gov Conversely, reduction of the aldehyde to an alcohol would provide a site for ether or ester linkages, further diversifying the chemical space. The functionalization of a polypyridine complex with an aldehyde group has been explored as a precursor for photodynamic therapy, suggesting another potential direction for derivatization. rsc.org

The following table outlines potential derivatization strategies and the resulting compound classes:

| Derivatization Strategy | Reagents/Conditions | Resulting Compound Class | Potential Bioactivity |

| Schiff Base Formation | Primary Amines | Imines | Antimicrobial, Anticancer |

| Hydrazone Synthesis | Hydrazine Derivatives | Hydrazones | Anticonvulsant, Antidepressant |

| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines | Various CNS activities |

| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acids | Anti-inflammatory |

| Reduction | Reducing Agent (e.g., NaBH4) | Alcohols | Precursors for further synthesis |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Varied pharmacological targets |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Systems | Michael acceptors, enzyme inhibitors |

Computational Chemistry and Rational Drug Design Approaches for Derivatives

Computational methods are indispensable tools for accelerating the drug discovery process. For derivatives of this compound, molecular modeling techniques can predict the binding affinity and selectivity of newly designed compounds for specific biological targets. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can compute the free energies of binding, providing quantitative insights into ligand-receptor interactions. nih.gov

Artificial neural networks and other machine learning models can be trained on existing datasets of similar compounds to predict the biological activity of virtual derivatives, helping to prioritize synthetic efforts. nih.gov For example, a neural network model could be developed to predict the affinity of novel this compound derivatives for a particular receptor, such as the nicotinic acetylcholine (B1216132) receptor. nih.gov

Density Functional Theory (DFT) can be employed to understand the electronic properties of the this compound scaffold and its derivatives. The fluorine atom at the 5-position acts as an electron-withdrawing group, while the methoxy (B1213986) group at the 2-position has electron-donating resonance effects. This unique electronic environment influences the reactivity of the pyridine ring and the aldehyde group, which can be computationally modeled to guide synthetic strategies.

Development of this compound Analogues with Modified Pharmacological Profiles

The strategic modification of the this compound core structure can lead to analogues with tailored pharmacological profiles. Replacing the fluorine atom with other halogens or small functional groups can modulate the electronic properties and lipophilicity of the molecule, potentially altering its target specificity and pharmacokinetic properties. Similarly, varying the alkoxy group at the 2-position can impact metabolic stability and binding interactions.

One approach to modify the pharmacological profile is through deuteration. Substituting hydrogen atoms with deuterium (B1214612) can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved pharmacokinetic profiles without altering the binding affinity for the target receptor. nih.gov

The development of prodrugs is another important strategy. For instance, phosphoramidate (B1195095) prodrugs of nucleoside analogues have shown significant potency in antiviral therapies. nih.gov A similar approach could be applied to derivatives of this compound to enhance their delivery to specific tissues or cells.

Expanding the Therapeutic Applications of Derived Compounds Beyond Oncology and Antibacterial Fields

While fluorinated pyridines have shown promise in oncology and as antibacterial agents, the derivatives of this compound could have a much broader therapeutic reach. The pyridine ring is a common motif in drugs targeting the central nervous system (CNS). cmjpublishers.com Therefore, derivatives of this compound could be explored for their potential as treatments for neurological and psychiatric disorders.

The structural similarity to nicotinic compounds suggests that these derivatives could be investigated as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological conditions. nih.govnih.gov Furthermore, the synthesis of derivatives with anti-inflammatory properties, for example by targeting COX-2, presents a promising avenue for research. nih.gov There is also potential for the development of agents for the treatment of parasitic diseases, as has been seen with other heterocyclic compounds.

The following table summarizes potential therapeutic areas for derivatives of this compound:

| Therapeutic Area | Potential Molecular Target(s) |

| Central Nervous System (CNS) | Nicotinic Acetylcholine Receptors, Serotonin Receptors |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), Cytokines |

| Viral Infections | Viral Polymerases, Proteases |

| Parasitic Diseases | Parasite-specific Enzymes |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine Oxidase (MAO) |

Sustainable and Scalable Synthetic Methodologies for Industrial Applications of this compound

For any promising therapeutic candidate to be commercially viable, the development of sustainable and scalable synthetic routes is crucial. Traditional methods for the synthesis of functionalized pyridines often involve harsh reaction conditions and generate significant waste. researchgate.net Modern synthetic chemistry is increasingly focused on developing greener alternatives.

Future research in this area should focus on metal-free cascade reactions, which allow for the construction of highly functionalized pyridines from simple starting materials in a single pot, reducing the number of purification steps and minimizing waste. nih.govacs.org The use of magnetically recoverable nanocatalysts is another promising approach for developing environmentally benign and sustainable catalytic processes for the synthesis of pyridine derivatives. researchgate.net

Direct C-H functionalization is a particularly attractive strategy as it is atom-economical and avoids the need for pre-functionalized starting materials. researchgate.net The development of regioselective C-H functionalization methods for the this compound scaffold would be a significant advancement towards its industrial-scale production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-methoxynicotinaldehyde in laboratory settings?

- Methodology : The synthesis typically involves formylation of a fluorinated pyridine precursor. For example, a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) can introduce the aldehyde group at the 3-position of the pyridine ring. Subsequent methoxy group installation via nucleophilic substitution (e.g., using sodium methoxide) completes the synthesis. Structural analogs, such as 5-Chloro-2-methoxynicotinaldehyde, follow similar pathways .

- Key Considerations : Monitor reaction temperature (0–5°C during formylation) and use anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Analytical Workflow :

- ¹H/¹³C NMR : Look for the aldehyde proton resonance at δ 9.8–10.2 ppm (¹H) and a carbonyl carbon signal at δ 190–200 ppm (¹³C). The fluorine atom induces deshielding in adjacent protons, shifting aromatic signals downfield .

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., 169.13 g/mol for C₇H₅FNO₂).

Q. What are the critical safety considerations when handling this compound in experimental procedures?

- Safety Protocols :

- Use personal protective equipment (PPE) including nitrile gloves and chemical-resistant goggles.

- Work in a fume hood due to potential volatility and respiratory irritation risks.

- Store at 2–8°C in airtight containers to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Troubleshooting Strategy :

- Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments).

- Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Check for impurities via HPLC-MS; fluorinated compounds may form stable adducts during synthesis .

Q. What strategies optimize the regioselective introduction of the aldehyde group in nicotinaldehyde derivatives under varying reaction conditions?

- Regioselective Approaches :

- Directed Metalation : Use directing groups (e.g., methoxy) to position the aldehyde via ortho-metalation followed by quenching with DMF.

- Protection/Deprotection : Temporarily block reactive sites (e.g., fluorine) with silyl groups to direct formylation.

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproduct formation in heterocyclic systems .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions compared to non-fluorinated analogs?

- Mechanistic Insights :

- The fluorine atom at the 5-position increases electrophilicity at the aldehyde carbon, accelerating nucleophilic attack (e.g., in Grignard or aldol reactions).

- Kinetic studies show a 2–3× rate enhancement compared to non-fluorinated analogs.

- Steric effects from the methoxy group may moderate reactivity, requiring careful solvent selection (e.g., THF over DCM for bulky nucleophiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.